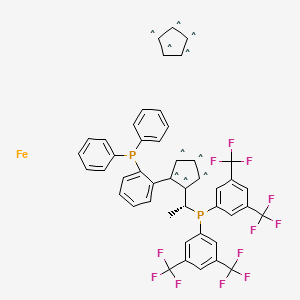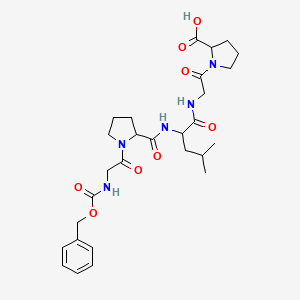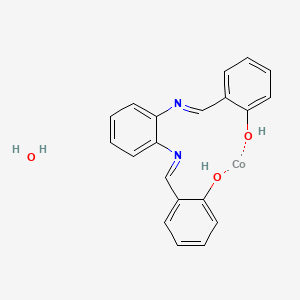
Akt1/2 kinase inhibitor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Akt plays a crucial role in various cellular processes, including cell proliferation, survival, glucose metabolism, protein synthesis, and genome stabilization . The inhibition of Akt1 and Akt2 is particularly significant in cancer research, as these kinases are often overexpressed and activated in various tumors, such as lung, breast, prostate, and endometrial cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Akt1/2 kinase inhibitors often involves multiple computational techniques, such as pharmacophore-based virtual screening, molecular docking, binding free energy calculations, and ADME properties . A common synthetic route includes the design of analogues by comprising the structural characteristics of the hits acquired from the database . For example, a series of 6-methoxybenzo[b]oxazole analogues were designed and found to have strong binding interactions and higher binding free energy values .
Industrial Production Methods: Industrial production methods for Akt1/2 kinase inhibitors are not extensively detailed in the literature. the general approach involves large-scale synthesis using optimized reaction conditions and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Akt1/2 kinase inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the chemical structure to enhance the compound’s efficacy and selectivity.
Common Reagents and Conditions: Common reagents used in the synthesis of Akt1/2 kinase inhibitors include HATU, 2,6-lutidine, and DMF . The reactions are typically carried out at room temperature and involve overnight incubation to ensure complete reaction .
Major Products Formed: The major products formed from these reactions are the Akt1/2 kinase inhibitors themselves, which are then further tested for their inhibitory activity against Akt1 and Akt2 .
Scientific Research Applications
Akt1/2 kinase inhibitors have a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, these inhibitors are used to study the structure-activity relationship and optimize the design of new compounds . In biology, they are used to investigate the role of Akt in various cellular processes and disease states . In medicine, Akt1/2 kinase inhibitors are being developed as potential therapeutic agents for cancer treatment, as they can promote cancer cell apoptosis and inhibit tumor growth . In industry, these inhibitors are used in drug discovery and development processes to identify new lead compounds for various therapeutic targets .
Mechanism of Action
Akt1/2 kinase inhibitors exert their effects by targeting the serine/threonine kinase Akt, which is a key component of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway . This pathway regulates cell growth, proliferation, survival, and metabolism . The inhibitors bind to the PH domain of Akt, preventing its translocation to the plasma membrane and subsequent activation by phosphorylation . This inhibition leads to the downregulation of various downstream effectors, such as NF-κB, Bcl-2 family proteins, FOXO transcription factors, and MDM2, which are involved in cell survival and proliferation .
Comparison with Similar Compounds
Akt1/2 kinase inhibitors are unique in their ability to selectively target Akt1 and Akt2, which are often overexpressed in various cancers . Similar compounds include ATP-competitive active site inhibitors, allosteric inhibitors, and covalent allosteric inhibitors . For example, ALM301 is a potent allosteric inhibitor of Akt1 and Akt2 that binds in an allosteric pocket created by the combined movement of the PH domain and the catalytic domain . Other similar compounds include capivasertib and ipatasertib, which are ATP-competitive inhibitors extensively tested in clinical trials for breast cancer .
Properties
Molecular Formula |
C36H32F3N7O4 |
|---|---|
Molecular Weight |
683.7 g/mol |
IUPAC Name |
3-[1-[[4-(6-phenyl-8H-imidazo[4,5-g]quinoxalin-7-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one;2,2,2-trifluoroacetic acid;hydrate |
InChI |
InChI=1S/C34H29N7O.C2HF3O2.H2O/c42-34-39-26-8-4-5-9-31(26)41(34)25-14-16-40(17-15-25)20-22-10-12-24(13-11-22)33-32(23-6-2-1-3-7-23)37-29-18-27-28(36-21-35-27)19-30(29)38-33;3-2(4,5)1(6)7;/h1-13,18-19,21,25,38H,14-17,20H2,(H,39,42);(H,6,7);1H2 |
InChI Key |
GXGCSBFXFZDOGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=C(C=C4)C5=C(N=C6C=C7C(=NC=N7)C=C6N5)C8=CC=CC=C8.C(=O)(C(F)(F)F)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[N'-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride](/img/structure/B12062240.png)











![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)
